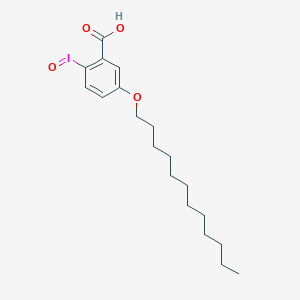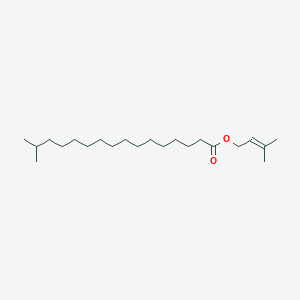
3-methylbut-2-enyl 15-methylhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbut-2-enyl 15-methylhexadecanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its unique structure, which includes a 3-methylbut-2-enyl group and a 15-methylhexadecanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl 15-methylhexadecanoate typically involves the esterification reaction between 3-methylbut-2-enol and 15-methylhexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3-methylbut-2-enyl 15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: This reaction can reduce the ester to an alcohol.
Substitution: This reaction can replace the ester group with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 15-methylhexadecanoic acid.
Reduction: 3-methylbut-2-enol.
Substitution: Depending on the nucleophile, products can include amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-methylbut-2-enyl 15-methylhexadecanoate is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in pheromone signaling. Esters are known to be involved in the communication between organisms, and this compound is no exception.
Medicine
In medicine, esters like this compound are explored for their potential use in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for controlled release formulations.
Industry
In the industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and food additives.
Mecanismo De Acción
The mechanism of action of 3-methylbut-2-enyl 15-methylhexadecanoate involves its interaction with specific molecular targets. In biological systems, esters can bind to receptor proteins, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-methylbut-2-enal: An enal with a similar structure but different functional groups.
3-methylbut-2-enoic acid: A carboxylic acid with a similar backbone.
3-methylbut-2-enyl formate: An ester with a different acid component.
Uniqueness
3-methylbut-2-enyl 15-methylhexadecanoate is unique due to its specific combination of functional groups and its long carbon chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
114046-17-2 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl 15-methylhexadecanoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22(23)24-19-18-21(3)4/h18,20H,5-17,19H2,1-4H3 |
Clave InChI |
KINNLZYDAIJBTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCC(=O)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


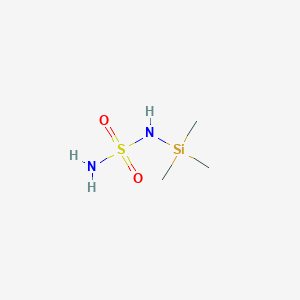
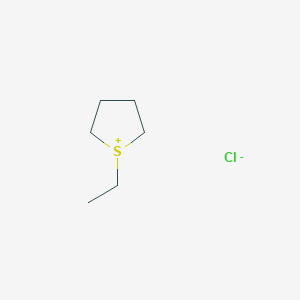
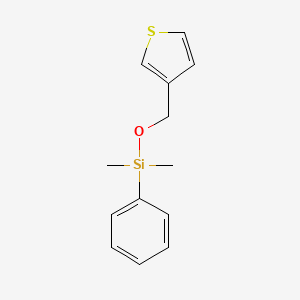


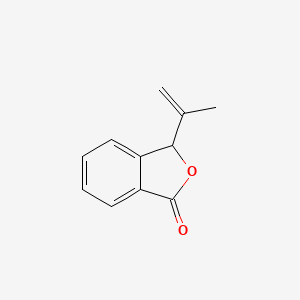
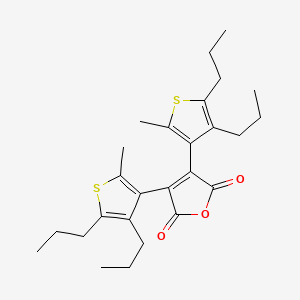
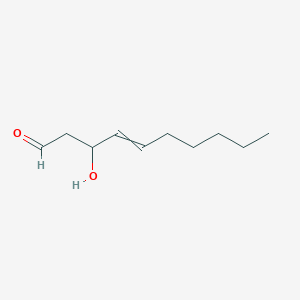

![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
